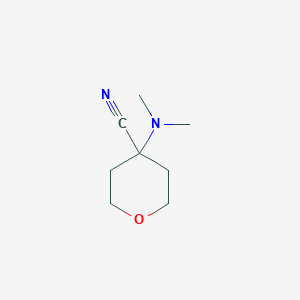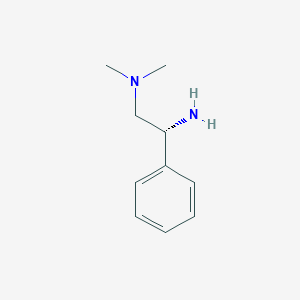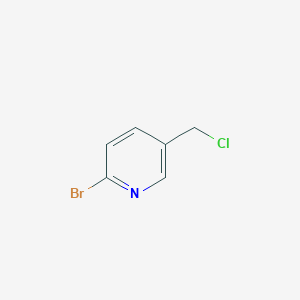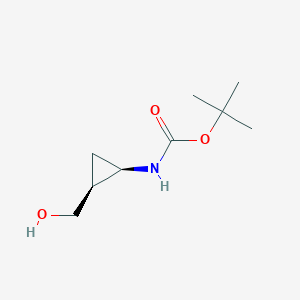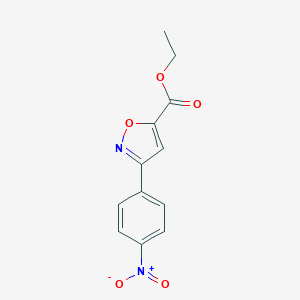
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a nitro group attached to a phenyl ring, which is further connected to an isoxazole ring, and an ethyl ester group at the carboxylic acid position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: Its derivatives may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid methyl ester
- 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- 3-(4-Chloro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Uniqueness
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is unique due to the presence of both a nitro group and an ethyl ester group, which confer specific chemical reactivity and biological activity. The nitro group can undergo reduction and substitution reactions, while the ester group can be hydrolyzed, providing versatility in synthetic modifications.
Eigenschaften
CAS-Nummer |
159670-70-9 |
|---|---|
Molekularformel |
C12H10N2O5 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
InChI-Schlüssel |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


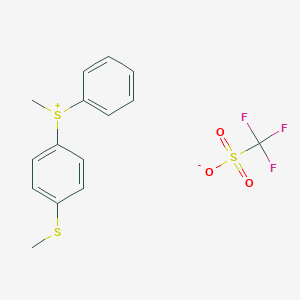

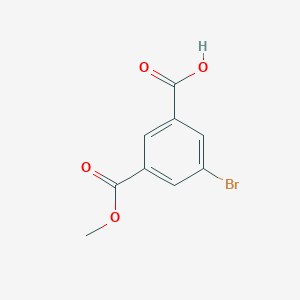
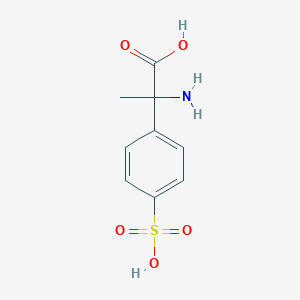
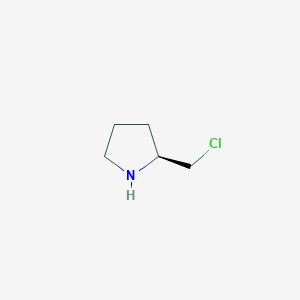
![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

